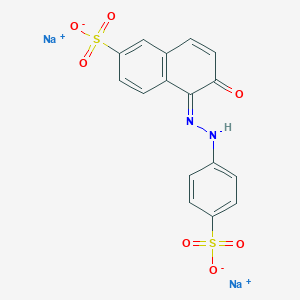
CID 5359810
Vue d'ensemble
Description
CID 5359810 is a useful research compound. Its molecular formula is C16H10N2Na2O7S2 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5359810 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5359810 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reversible and Spatiotemporal Control of Protein Function in Cells : Chemically induced dimerization (CID) is a valuable tool for studying various biological processes. Recent developments in orthogonal and reversible CID systems allow control over protein function with unprecedented precision and spatiotemporal resolution, mainly in signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms enables inducible gene regulation and gene editing. These systems can fine-tune gene expression at gradient levels or multiplex biological signals with different logic gating operations. This technology has been successfully implemented in human cells and mice (Ma et al., 2023).
Synthesis and Activity of Bivalent FKBP12 Ligands for Regulated Dimerization of Proteins : Small-molecule CIDs control the dimerization of engineered FKBP12-containing fusion proteins. This approach has broad utility in biological research and potential medical applications in gene and cell therapies. The synthesis and in vitro activities of these compounds highlight their versatility for studying intracellular signaling events (Keenan et al., 1998).
Manipulating Signaling at Will : CID techniques have been instrumental in solving numerous problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. Recent technical advances provide improved specificity in CID action and novel CID substrates for orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization in Living Cells Using a Photocaged-Photocleavable Chemical Dimerizer : This approach involves a chemical inducer of protein dimerization that can be rapidly turned on and off using light, allowing control over peroxisome transport and mitotic checkpoint signaling in living cells. This enhances the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
Propriétés
IUPAC Name |
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,17H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-16-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRKNUZLYFDTJ-KZYDBBBVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5359810 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
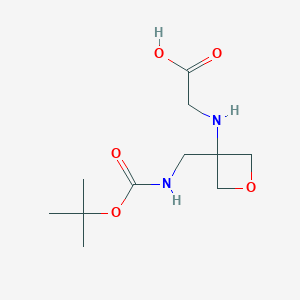
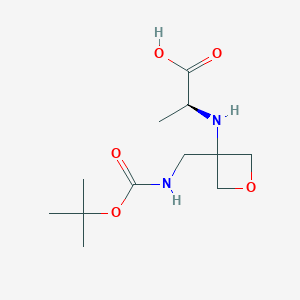
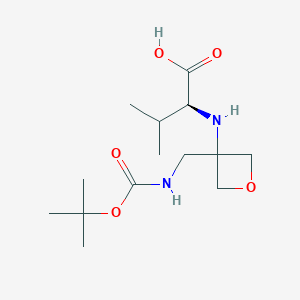
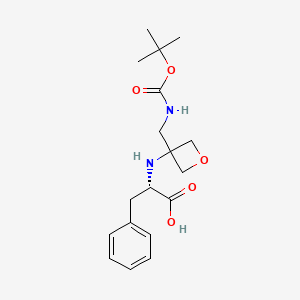

![2-[[3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8049926.png)
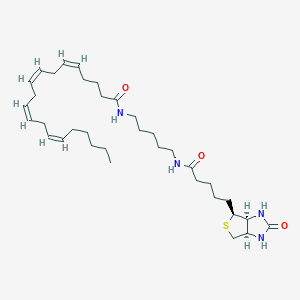
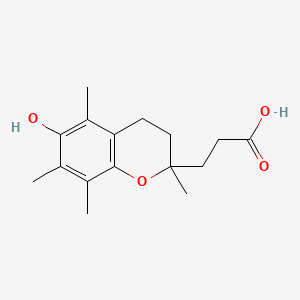
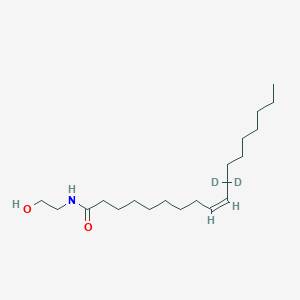


![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
